

Spectroscopic Profile of Methyl Benzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Methyl benzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl benzenesulfonate**, a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for identification, quantification, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **methyl benzenesulfonate**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the molecular framework.

^1H NMR Data

The ^1H NMR spectrum of **methyl benzenesulfonate** is characterized by signals corresponding to the aromatic protons of the benzene ring and the methyl protons of the ester group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.73 - 7.70	m	2H	Ar-H (ortho)
7.57 - 7.55	m	3H	Ar-H (meta, para)
3.49	s	3H	-OCH ₃

Data obtained in CDCl₃ at 400 MHz.[\[1\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
144.0	Ar-C (ipso)
132.2	Ar-C (para)
129.1	Ar-C (ortho)
125.4	Ar-C (meta)
49.7	-OCH ₃

Data obtained in CDCl₃ at 100 MHz.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring the spectra.[\[1\]](#)

Sample Preparation: A small amount of **methyl benzenesulfonate** is dissolved in deuterated chloroform (CDCl₃). A typical concentration is 5-10 mg of the compound in 0.5-0.7 mL of solvent. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. The chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **methyl benzenesulfonate**. The spectrum is characterized by strong absorptions corresponding to the sulfonyl and ester groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm^{-1})	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~1360	Strong	Asymmetric SO_2 stretch
~1180	Strong	Symmetric SO_2 stretch
~995	Strong	S-O-C stretch
~750, ~690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Note: The exact peak positions can vary slightly.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Sample Preparation (Neat Liquid): As **methyl benzenesulfonate** is a liquid at room temperature, the spectrum is conveniently recorded as a thin film.^[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **methyl benzenesulfonate**, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum is presented below.

m/z	Relative Intensity (%)	Assignment
172	~20	$[M]^+$ (Molecular Ion)
157	~5	$[M - CH_3]^+$
93	~10	$[M - SO_2CH_3]^+$
77	100	$[C_6H_5]^+$ (Base Peak)
51	~30	$[C_4H_3]^+$

Data obtained by Electron Ionization (EI).

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: The liquid sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

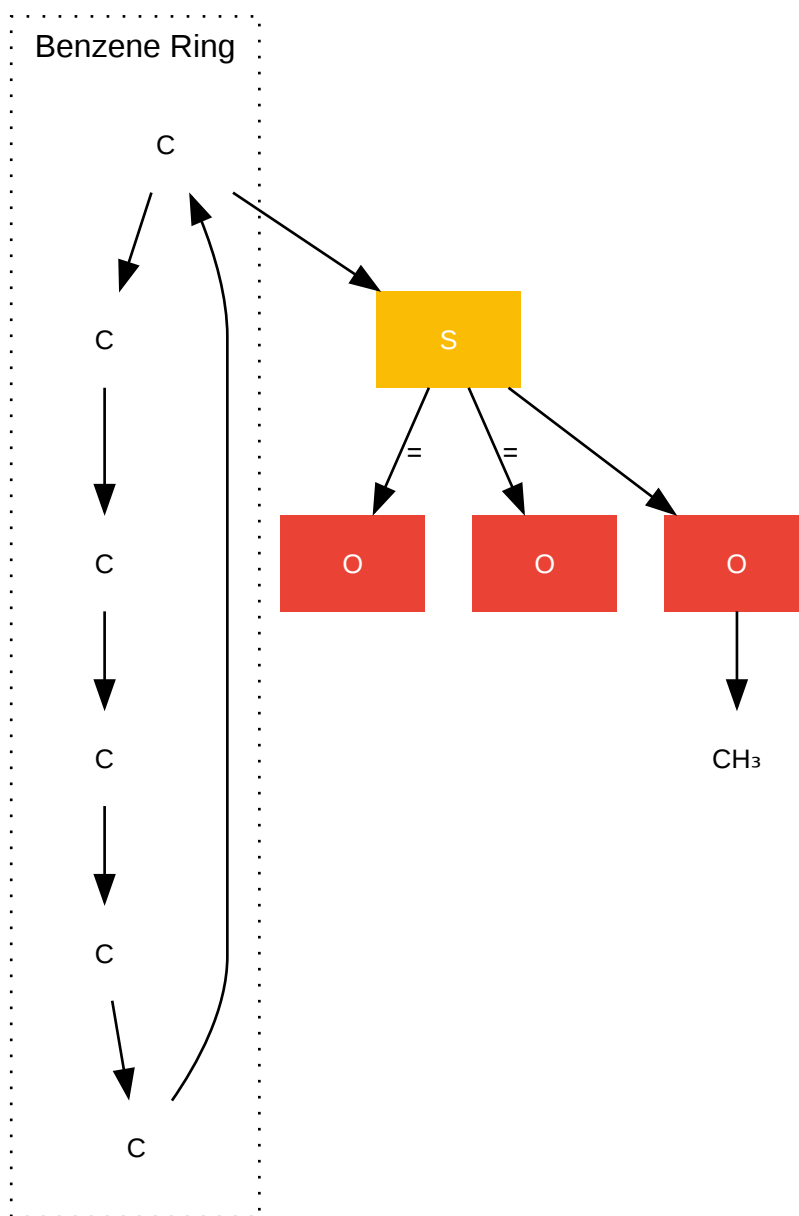
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller charged species.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Chemical Structure

Chemical Structure of Methyl Benzenesulfonate

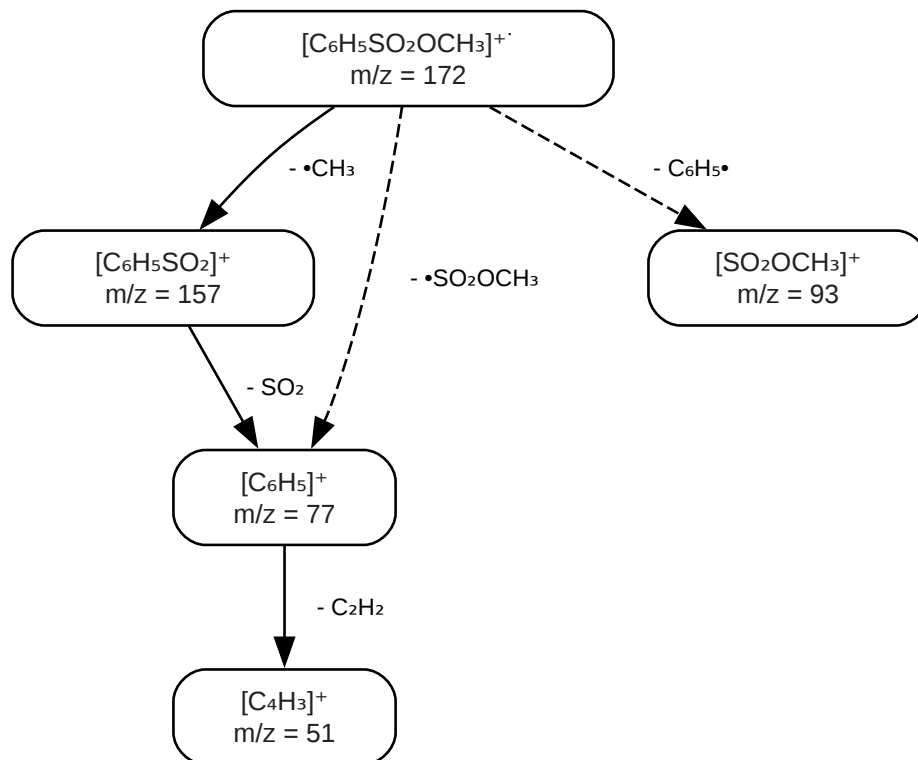


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Caption: Chemical structure of **methyl benzenesulfonate**.

Mass Spectrometry Fragmentation Pathway

Proposed Mass Spectrometry Fragmentation Pathway of Methyl Benzenesulfonate



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Caption: Proposed fragmentation pathway of **methyl benzenesulfonate** under electron ionization.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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